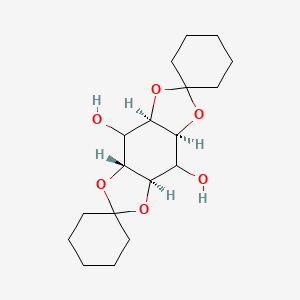

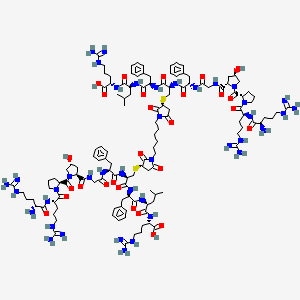

![molecular formula C₁₂H₄D₁₀Cl₃O₄P B1146204 [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate CAS No. 1346606-54-9](/img/structure/B1146204.png)

[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of organophosphate compounds often involves intricate processes that require precise control over reactants and conditions. A notable method for synthesizing phosphate triesters, as reported by Nakayama and Thompson (1990), involves the use of bis(2,4-dichlorophenyl) phosphoramidates, demonstrating the complexity and enantioselectivity achievable in organophosphate chemistry (Nakayama & Thompson, 1990).

Molecular Structure Analysis

The molecular structure of organophosphate compounds is critical to their reactivity and application. Studies such as the one by Minyaev et al. (2017) on rare-earth bis[bis(2,6-diisopropylphenyl)phosphate] complexes highlight the importance of molecular symmetry, coordination modes, and hydrogen bonding in determining the structural characteristics of these compounds (Minyaev et al., 2017).

Chemical Reactions and Properties

The reactivity of organophosphates can be influenced by their molecular structure. For example, the study by Kalantari (2012) on the catalytic use of triethyl ammonium dihydrogen phosphate for synthesizing heterocycles underlines the versatility of organophosphates in facilitating various chemical reactions (Kalantari, 2012).

Physical Properties Analysis

The physical properties of organophosphates, such as solubility, melting point, and crystal structure, are integral to their functionality. Research by Hayashi et al. (1987) on the crystal structure of chiral ferrocenylphosphine complexes provides insight into how molecular configuration affects these physical properties (Hayashi et al., 1987).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrolytic behavior, play a crucial role in the application of organophosphate compounds. The work of Munno et al. (2001) on polycatenane systems from Co(II) and trans-1,2-bis(4-pyridyl)ethene exemplifies the complex interplay between chemical structure and reactivity, showcasing the potential for creating intricate molecular architectures (Munno et al., 2001).

Scientific Research Applications

Organophosphate Esters: Environmental Prevalence and Implications

Organophosphate esters are extensively used in consumer products, leading to their ubiquitous presence in the environment. They are primarily employed as flame retardants and plasticizers to enhance material properties such as flexibility and fire resistance. Studies have indicated the widespread detection of these compounds in environmental samples, raising concerns about their ecological and human health impacts.

Environmental Distribution and Fate

Research on the environmental fate of organophosphate esters, such as tris(chloropropyl) phosphate (TCPP) and tris(1,3-dichloro-2-propyl)phosphate (TDCPP), underscores their widespread distribution in various matrices, including water bodies, soils, and indoor environments. These studies highlight the persistence of organophosphate esters and their potential for bioaccumulation, necessitating a deeper understanding of their environmental behavior and degradation pathways to mitigate adverse impacts (Truong et al., 2017; Wang et al., 2020).

Phosphorus-based Flame Retardants

Another focus area is phosphorus-based flame retardants, which have garnered interest for their halogen-free solutions in fire safety applications. Research in this area explores the development of novel phosphorus compounds that offer effective flame retardancy with reduced environmental impact. The synthesis and application of these compounds in various polymers and materials aim to enhance safety while addressing the environmental concerns associated with traditional flame retardants (Levchik & Weil, 2006).

properties

IUPAC Name |

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAVDKDHPDSCTO-MWUKXHIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC(=CCl)C1=C(C=C(C=C1)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)